MRT-83

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von MRT-83 umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die wichtigsten Schritte sind:

Bildung des Biphenyl-Kerns: Dies wird durch eine Suzuki-Kupplungsreaktion zwischen einem Boronsäurederivat und einer halogenierten Biphenylverbindung erreicht.

Einführung der Guanidingruppe: Dieser Schritt beinhaltet die Reaktion des Biphenyl-Zwischenprodukts mit einem Guanidin-Derivat unter basischen Bedingungen.

Anlagerung der Trimethoxybenzoyl-Gruppe: Der letzte Schritt beinhaltet die Acylierung des Guanidin-Zwischenprodukts mit 3,4,5-Trimethoxybenzoylchlorid in Gegenwart einer Base.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich ähnliche Synthesewege verfolgen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Dies würde die Verwendung von Großreaktoren, kontinuierlichen Verfahren und fortschrittlichen Reinigungsverfahren wie Kristallisation und Chromatographie umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MRT-83 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Nitrogruppe zu einem Amin.

Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen durch andere zu ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion Amin-Derivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

MRT-83 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung des Hedgehog-Signalwegs und seiner Rolle bei verschiedenen chemischen Prozessen verwendet.

Biologie: In der Forschung eingesetzt, um die biologischen Funktionen des Smoothened-Rezeptors und seine Beteiligung an der Zellsignalisierung zu verstehen.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten, die mit dem Hedgehog-Signalweg zusammenhängen, wie z. B. Krebs und Entwicklungsstörungen.

Industrie: Verwendet bei der Entwicklung neuer Medikamente und Therapeutika, die auf den Hedgehog-Signalweg abzielen

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Smoothened-Rezeptor antagonisiert, eine Schlüsselkomponente des Hedgehog-Signalwegs. Die Verbindung passt in ein pharmakophores Modell für Smoothened-Antagonisten, das drei Wasserstoffbrückenakzeptorgruppen und drei hydrophobe Bereiche umfasst. Durch die Bindung an den Smoothened-Rezeptor blockiert this compound den Hedgehog-Signalweg und verhindert die Aktivierung von nachgeschalteten Zielgenen und Zellreaktionen .

Ähnliche Verbindungen:

Cyclopamin: Ein weiterer Smoothened-Antagonist, aber this compound zeigt eine höhere Potenz.

Cur61414: Eine strukturell verwandte Verbindung, die am Smoothened-Rezeptor inaktiv ist.

LEQ506, Taladegib, Purmorphamine, SAG, Glasdegib, DY131, JNJ-1289, ALLO-2: Weitere Verbindungen, die auf den Hedgehog-Signalweg abzielen

Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Potenz und Spezifität für den Smoothened-Rezeptor aus. Es hat eine höhere Wirksamkeit bei der Blockierung der Hedgehog-Signalübertragung gezeigt als andere Antagonisten wie Cyclopamin. Zusätzlich beeinflusst this compound nicht die Wnt-Signalübertragung, was es zu einem selektiveren Werkzeug für die Untersuchung des Hedgehog-Signalwegs macht .

Wirkmechanismus

MRT-83 exerts its effects by antagonizing the Smoothened receptor, a key component of the Hedgehog signaling pathway. The compound fits into a pharmacophoric model for Smoothened antagonists, which includes three hydrogen bond acceptor groups and three hydrophobic regions. By binding to the Smoothened receptor, this compound blocks the Hedgehog signaling pathway, preventing the activation of downstream targets and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Cyclopamine: Another Smoothened antagonist, but MRT-83 shows greater potency.

Cur61414: A structurally related compound that is inactive at the Smoothened receptor.

LEQ506, Taladegib, Purmorphamine, SAG, Glasdegib, DY131, JNJ-1289, ALLO-2: Other compounds targeting the Hedgehog signaling pathway

Uniqueness of this compound: this compound stands out due to its high potency and specificity for the Smoothened receptor. It has shown greater efficacy in blocking Hedgehog signaling compared to other antagonists like cyclopamine. Additionally, this compound does not affect Wnt signaling, making it a more selective tool for studying the Hedgehog pathway .

Biologische Aktivität

MRT-83 is a potent small molecule antagonist of the Smoothened (Smo) receptor, which plays a critical role in the Hedgehog (Hh) signaling pathway. This pathway is essential for various developmental processes and is implicated in several types of cancers when dysregulated. The following sections will discuss the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

This compound acts primarily by inhibiting the Smo receptor, thereby blocking the Hh signaling pathway. This inhibition prevents the activation of downstream target genes that are typically stimulated by Hh ligands. The compound has been shown to effectively compete with BODIPY-cyclopamine for binding to human Smo, demonstrating its antagonistic properties.

Key Findings:

- IC50 Values : this compound exhibits IC50 values of approximately 15 nM in Shh-light2 cells and 11 nM in C3H10T1/2 cells, indicating high potency in biological assays .

- Comparison with Other Antagonists : In studies comparing this compound with other Smo antagonists like GDC-0449, this compound showed comparable antagonist activity .

Pharmacological Properties

This compound is characterized by its ability to modulate cellular responses associated with the Hh pathway. Its pharmacological profile includes:

- Molecular Weight : 575.06 g/mol

- Chemical Formula : C31H31ClN4O5

- Solubility : The solubility characteristics allow for effective delivery in various biological systems .

Research Findings and Case Studies

Several studies have investigated the effects of this compound on various cell types and its potential therapeutic applications.

Table 1: Summary of Biological Activity Assays for this compound

| Cell Type | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Shh-light2 cells | 15 | Inhibition of Hh signaling via Smo |

| C3H10T1/2 cells | 11 | Competitive binding with BODIPY-cyclopamine |

Case Studies

-

Cancer Research Applications :

- This compound has been utilized in studies focusing on cancer cell lines where Hh signaling is aberrantly activated. The compound's ability to inhibit this pathway suggests potential therapeutic applications in treating cancers such as basal cell carcinoma and medulloblastoma.

- A study demonstrated that treatment with this compound resulted in reduced proliferation of cancer cells dependent on Hh signaling, highlighting its efficacy as a targeted therapy .

- Developmental Biology Studies :

Eigenschaften

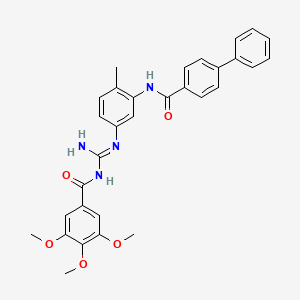

IUPAC Name |

3,4,5-trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O5/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTMNLKJWHVZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.